molecular formula C34H31N2Na3O13S3 B12781942 Trisodium 5,8-bis((4-(1,1-dimethylethyl)-2-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate CAS No. 83006-69-3

Trisodium 5,8-bis((4-(1,1-dimethylethyl)-2-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B12781942
CAS No.: 83006-69-3
M. Wt: 840.8 g/mol
InChI Key: CUPNGHZDSXEEBW-UHFFFAOYSA-K
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Description

Poly(lactic acid) , is a biodegradable and bioactive thermoplastic derived from renewable resources such as corn starch or sugarcane. It is widely used in various applications due to its environmentally friendly properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(lactic acid) is synthesized through the polymerization of lactic acid. The two primary methods for its synthesis are:

    Direct Condensation Polymerization: This method involves the direct condensation of lactic acid monomers, resulting in the formation of water as a byproduct. The reaction is typically carried out under reduced pressure and elevated temperatures to remove the water and drive the polymerization forward.

    Ring-Opening Polymerization: This method involves the polymerization of lactide, a cyclic dimer of lactic acid. The reaction is catalyzed by metal catalysts such as tin(II) octoate and is carried out at temperatures ranging from 130°C to 180°C.

Industrial Production Methods

Industrial production of Poly(lactic acid) typically involves the ring-opening polymerization method due to its ability to produce high molecular weight polymers with better control over the polymer structure. The process includes the following steps:

    Fermentation: Lactic acid is produced through the fermentation of carbohydrates by bacteria.

    Purification: The lactic acid is purified to remove impurities.

    Polymerization: The purified lactic acid is converted to lactide, which is then polymerized to form Poly(lactic acid).

Chemical Reactions Analysis

Types of Reactions

Poly(lactic acid) undergoes various chemical reactions, including:

    Hydrolysis: Poly(lactic acid) is susceptible to hydrolysis, especially in the presence of moisture, leading to the breakdown of the polymer into lactic acid monomers.

    Thermal Degradation: At elevated temperatures, Poly(lactic acid) can undergo thermal degradation, resulting in the formation of oligomers and monomers.

    Photodegradation: Exposure to ultraviolet light can cause the degradation of Poly(lactic acid), leading to a reduction in molecular weight and mechanical properties.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often accelerated by acidic or basic conditions.

    Thermal Degradation: Elevated temperatures, typically above 200°C.

    Photodegradation: Ultraviolet light exposure.

Major Products Formed

    Hydrolysis: Lactic acid monomers.

    Thermal Degradation: Oligomers and lactic acid monomers.

    Photodegradation: Lower molecular weight fragments and lactic acid monomers.

Scientific Research Applications

Poly(lactic acid) has a wide range of scientific research applications, including:

    Biodegradable Plastics: Used in the production of biodegradable plastic products such as packaging materials, disposable cutlery, and agricultural films.

    Medical Devices: Used in the fabrication of medical devices such as sutures, stents, and drug delivery systems due to its biocompatibility and biodegradability.

    Tissue Engineering: Used as a scaffold material for tissue engineering applications, providing a temporary structure for cell growth and tissue regeneration.

    Pharmaceuticals: Used in the formulation of controlled-release drug delivery systems, allowing for the sustained release of therapeutic agents.

Mechanism of Action

The mechanism of action of Poly(lactic acid) primarily involves its biodegradation into lactic acid monomers. The lactic acid is then metabolized by the body through the tricarboxylic acid cycle, ultimately being converted to carbon dioxide and water. The biodegradation process is influenced by factors such as molecular weight, crystallinity, and environmental conditions.

Comparison with Similar Compounds

Poly(lactic acid) can be compared with other biodegradable polymers such as:

    Poly(glycolic acid): Similar to Poly(lactic acid) but has a faster degradation rate and is more hydrophilic.

    Poly(caprolactone): Has a slower degradation rate and is more flexible compared to Poly(lactic acid).

    Poly(hydroxybutyrate): Has similar biodegradability but different mechanical properties and thermal stability.

Poly(lactic acid) is unique due to its balance of mechanical properties, biodegradability, and biocompatibility, making it suitable for a wide range of applications.

Properties

CAS No.

83006-69-3

Molecular Formula

C34H31N2Na3O13S3

Molecular Weight

840.8 g/mol

IUPAC Name

trisodium;5,8-bis(4-tert-butyl-2-sulfonatoanilino)-1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C34H34N2O13S3.3Na/c1-33(2,3)16-7-9-18(23(13-16)50(41,42)43)35-20-11-12-21(36-19-10-8-17(34(4,5)6)14-24(19)51(44,45)46)27-26(20)31(39)28-22(37)15-25(52(47,48)49)30(38)29(28)32(27)40;;;/h7-15,35-38H,1-6H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3

InChI Key

CUPNGHZDSXEEBW-UHFFFAOYSA-K

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C(C)(C)C)S(=O)(=O)[O-])C(=O)C5=C(C3=O)C(=CC(=C5O)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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